Benzyl 3-aminopropanoate hydrochloride Benzyl 3-aminopropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 99616-43-0
VCID: VC8163168
InChI: InChI=1S/C10H13NO2.ClH/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H
SMILES: C1=CC=C(C=C1)COC(=O)CCN.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

Benzyl 3-aminopropanoate hydrochloride

CAS No.: 99616-43-0

Cat. No.: VC8163168

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-aminopropanoate hydrochloride - 99616-43-0

Specification

CAS No. 99616-43-0
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name benzyl 3-aminopropanoate;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H
Standard InChI Key QIBWNGWEFYSLCM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)CCN.Cl
Canonical SMILES C1=CC=C(C=C1)COC(=O)CCN.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

Benzyl 3-aminopropanoate hydrochloride is systematically named benzyl 3-aminopropanoate;hydrochloride under IUPAC nomenclature . The compound’s molecular structure consists of a β-alanine backbone esterified with benzyl alcohol and protonated at the amino group by hydrochloric acid. Key identifiers include:

PropertyValueSource
CAS Registry Number99616-43-0
Molecular FormulaC₁₀H₁₄ClNO₂
Molecular Weight215.68 g/mol
SMILESC1=CC=C(C=C1)COC(=O)CCN.Cl
InChIKeyQIBWNGWEFYSLCM-UHFFFAOYSA-N

The crystalline solid exhibits a melting point of 100–101°C and is sparingly soluble in water but miscible in polar organic solvents .

Synthesis and Production

Laboratory-Scale Synthesis

A patented method (CN105061283B) describes the synthesis via a two-step process :

  • Amino Acid Protection: Reacting β-alanine with hydrogen chloride gas in dichloroethane forms β-alanine hydrochloride.

  • Esterification: Benzyl alcohol is added under reflux, with continuous HCl gas introduction to facilitate azeotropic water removal. The reaction yields the target compound at >95% purity after recrystallization .

Industrial Manufacturing

Industrial protocols often employ continuous flow reactors to optimize yield and reduce reaction times. Catalytic systems using metal chlorides (e.g., ZnCl₂) enhance esterification efficiency, achieving scales up to hundreds of kilograms .

Physicochemical Properties

Critical physicochemical parameters include:

PropertyValueSource
LogP (Partition Coefficient)0.96
Rotatable Bond Count5
Polar Surface Area52 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The compound’s low LogP indicates moderate lipophilicity, favoring interactions with biological membranes.

Applications in Research and Industry

Medicinal Chemistry

Benzyl 3-aminopropanoate hydrochloride acts as a phospholipase A₂ inhibitor, showing promise in anti-inflammatory drug development. Its β-amino acid structure mimics natural peptide motifs, enabling its use in protease-resistant peptidomimetics .

Peptide Synthesis

The compound serves as a precursor in solid-phase peptide synthesis (SPPS). Its benzyl ester group facilitates temporary amino protection, while the protonated amine enhances solubility in coupling reactions .

Material Science

In polymer chemistry, it functions as a monomer for polyamides with tunable thermal stability. Coatings derived from its copolymers exhibit enhanced adhesion to metallic substrates.

SupplierPurity (%)Pack SizePrice (USD)Lead Time
BLD Pharmatech (USA)961 g171 day
Enamine US95100 mg192 days
Angene International9625 g1915 days
ChemScene CN9625 g24715 days

Data adapted from Chemspace and Biosynce .

Comparative Analysis with Related Esters

Compared to analogs like benzyl 2-aminopropanoate hydrochloride, the β-substitution in benzyl 3-aminopropanoate confers:

  • Enhanced Metabolic Stability: Resistance to esterase-mediated hydrolysis due to steric hindrance.

  • Improved Solubility: Protonated amino group increases aqueous solubility at physiological pH .

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